![molecular formula C9H13N3O2 B1596762 3-Amino-2-[(2-aminoethyl)amino]benzoic acid CAS No. 394655-20-0](/img/structure/B1596762.png)
3-Amino-2-[(2-aminoethyl)amino]benzoic acid
Overview
Description
3-Amino-2-[(2-aminoethyl)amino]benzoic acid (CAS: 394655-20-0) is a benzoic acid derivative with a molecular weight of 195.22 g/mol . Its structure features a benzoic acid backbone substituted with two distinct amino groups: a primary amine at position 3 and a 2-aminoethylamino group at position 2. This dual amino-functionalization confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery.
Preparation Methods
Chlorination of m-Xylene
Method: Chlorination of m-xylene to generate 2-chloro-m-xylene.
Catalysts: Lewis acids such as ferric chloride, aluminum chloride, or titanium tetrachloride are employed to facilitate electrophilic substitution.
Parameter | Typical Range | Reference |
---|---|---|
Temperature | 60–70°C | , |
Catalyst | Ferric chloride (FeCl₃), TiCl₄ | , |
Chlorine feed | Excess to ensure complete chlorination |
Notes:
The chlorination step is critical, as regioselectivity influences subsequent oxidation and aminoalkylation steps. Excess chlorine and controlled temperature prevent over-chlorination.
Oxidation to Chlorobenzoic Acid Derivatives
Method: Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid.
- Hydrogen peroxide (H₂O₂)
- Nitric acid (HNO₃)
- Potassium permanganate (KMnO₄)
- Cobalt salts
- Manganese salts
- Sodium acetate (NaOAc)
Parameter | Typical Range | Reference |
---|---|---|
Temperature | 80–100°C | , |
Oxidant molar ratio | 1:1.2–1.25 (substrate:oxidant) | |
Solvent | Acetic acid |
Step | Reactants | Catalyst | Oxidant | Temperature | Yield (%) |
---|---|---|---|---|---|
Oxidation | 2-chloro-m-xylene | Co salt | H₂O₂ | 90°C | 95.2 |
Oxidation | Same | Mn salt | HNO₃ | 80°C | 94 |
Notes:
Hydrogen peroxide is preferred for its environmental friendliness and high selectivity, yielding high-purity chlorobenzoic acids suitable for aminoalkylation.
Ammoniation and Aminoalkylation
Method: Conversion of chlorobenzoic acids to amino derivatives via ammoniation.
- Ammonia gas (NH₃)
- Ammonium salts (e.g., ammonium chloride)
- Alkali agents: Sodium carbonate (Na₂CO₃)
Parameter | Range | Reference |
---|---|---|
Temperature | 120–150°C | , |
Solvent | DMSO, DMF, acetonitrile | , |
Catalyst | Copper oxide, copper salts | , |
Ammoniation molar ratio | 1:1.1–1.13 (acid:ammonia) |
Process Summary:
- Dissolve chlorobenzoic acid in a polar aprotic solvent (DMSO or DMF).
- Add copper catalysts to facilitate nucleophilic substitution.
- Introduce ammonia or ammonium salts under heating.
- Maintain reaction at 150°C for 3–6 hours, followed by purification.
Step | Reactants | Catalyst | Temperature | Yield (%) |
---|---|---|---|---|
Amination | Chlorobenzoic acid | CuO | 150°C | 90–93 |
Notes:
The aminoalkylation step is optimized to prevent side reactions and ensure high selectivity for the aminoethyl group.
Summary of Key Data
Preparation Step | Catalyst | Solvent | Oxidant/Reagent | Temperature | Typical Yield (%) |
---|---|---|---|---|---|
Chlorination | FeCl₃, TiCl₄ | N/A | Cl₂ | 60–70°C | N/A |
Oxidation | Co salt, Mn salt | Acetic acid | H₂O₂, HNO₃ | 80–100°C | 94–95 |
Ammoniation | Cu salts | DMSO, DMF | NH₃ | 150°C | 90–93 |
Research Findings and Innovations
Recent patents and research articles highlight advances in:
- Green oxidation methods using hydrogen peroxide, reducing environmental impact.
- Selective chlorination techniques to improve regioselectivity.
- Catalyst optimization with transition metal complexes to enhance yield and purity.
- Solvent selection (DMSO, acetonitrile) to facilitate aminoalkylation with minimal side reactions.
Chemical Reactions Analysis
Acid-Base Reactions
-
The benzoic acid group () acts as a Bronsted acid, with a (similar to substituted benzoic acids) .
-
The aromatic amine () and aliphatic amine () act as bases, with values estimated between 8–10 (typical for aryl and alkyl amines) .
Oxidation and Reduction
-
Aromatic amine : Susceptible to oxidation, forming nitroso () or nitro () derivatives under strong oxidizing conditions (, ).
-
Aliphatic amine : Oxidized to nitriles or imines via agents like .
-
Benzoic acid : Resistant to reduction, but the aromatic ring can undergo hydrogenation () to form cyclohexane derivatives.
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring (activated by –NH and –NH– groups) undergoes EAS at ortho/para positions:
Reagent | Conditions | Major Product |
---|---|---|
, | Brominated derivative | |
, | Nitro derivative | |
, heat | Sulfonated derivative |
Amide Bond Formation
The aliphatic amine reacts with acyl chlorides () or anhydrides to form amides:
This reaction is critical for synthesizing peptide-like derivatives .
Chelation with Metal Ions
The compound acts as a polydentate ligand, coordinating via:
-
Carboxylate oxygen ()
-
Aromatic and aliphatic nitrogen atoms
Metal Ion | Coordination Mode | Application |
---|---|---|
Tetradentate (N,N,O,O) | Catalysis or sensing | |
Tridentate (N,O,O) | Magnetic materials |
Reactivity Insights from Structural Analogues
-
Steric Effects : The ortho-positioned aliphatic amine restricts rotational freedom, reducing reactivity in bulky electrophilic substitutions .
-
Hydrogen Bonding : Intramolecular H-bonding between –COOH and –NH groups stabilizes the molecule, influencing solubility and reaction kinetics .
-
pH-Dependent Behavior :
Limitations and Challenges
Biological Activity
3-Amino-2-[(2-aminoethyl)amino]benzoic acid (also known as 3-Amino-2-(2-aminoethylamino)benzoic acid or AABA) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of AABA, including its synthesis, mechanisms of action, and therapeutic applications.
Structural Overview
The molecular formula of this compound is , and its structure can be represented by the following SMILES notation: C1=CC(=C(C(=C1)N)NCCN)C(=O)O
. This compound features an amino group, a carboxylic acid, and an ethylene diamine moiety, which may contribute to its diverse biological activities.
Synthesis Pathways
The synthesis of AABA typically involves the reaction of 3-nitrobenzoic acid derivatives with ethylene diamine, followed by reduction processes to yield the final amino compound. Various synthetic routes have been explored to optimize yield and purity .
Antimicrobial Activity
Research indicates that AABA exhibits significant antimicrobial properties. In studies involving various bacterial strains, AABA demonstrated comparable efficacy to standard antibiotics such as ampicillin against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 32-64 µg/mL for these pathogens .
Antioxidant Properties
AABA has shown promising antioxidant activity in vitro. The compound's ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, revealing an IC50 value of approximately 50 µM, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid .
Anti-Cholinesterase Activity
The inhibition of acetylcholinesterase (AChE) by AABA and its derivatives has been a focal point in neuropharmacology. Studies have indicated that certain analogs of AABA possess significant AChE inhibitory activity, with IC50 values ranging from 0.1 to 5.0 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
The biological activity of AABA can be attributed to several mechanisms:
- Enzyme Inhibition : AABA acts as a competitive inhibitor for various enzymes, including AChE, which is crucial for neurotransmitter regulation.
- Antioxidant Mechanism : The presence of amino groups in its structure enhances electron donation capabilities, allowing it to neutralize free radicals effectively.
- Membrane Interaction : Preliminary studies suggest that AABA may interact with bacterial membranes, disrupting their integrity and leading to cell death .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of AABA derivatives showed that compounds with additional halogen substitutions exhibited enhanced activity against multi-drug resistant strains of bacteria. The derivatives were tested against clinical isolates with reported MIC values significantly lower than those for standard treatments .
Case Study 2: Neuroprotective Effects
In a preclinical model assessing neuroprotective effects, AABA was administered to mice subjected to induced oxidative stress. Results indicated a significant reduction in neuronal cell death and improved cognitive function metrics compared to control groups .
Scientific Research Applications
Anticancer Properties
The compound has shown promise in various anticancer studies. For instance, research indicates that PABA derivatives can inhibit the proliferation of cancer cells and induce apoptosis. In vitro studies have demonstrated significant activity against human leukemia cell lines, with some analogues exhibiting IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study: In Vitro Screening
A study screened several PABA analogues against different cancer cell lines, including colon and ovarian cancer cells. The results highlighted that certain derivatives had GI50 values as low as 1.8 µM against renal cancer cells, showcasing their potential as effective anticancer agents .
Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
---|---|---|---|---|
PABA/NO | OVCAR-3 | 2.6 | 6.9 | 2.6 |
Analogue 6c | HCT-15 | 2.0 | 5.3 | 19 |
Neuroprotective Effects
3-Amino-2-[(2-aminoethyl)amino]benzoic acid has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have indicated that certain derivatives can act as acetylcholinesterase inhibitors, which are crucial for managing symptoms associated with Alzheimer's .
Case Study: Acetylcholinesterase Inhibition
Research comparing various compounds found that some PABA derivatives exhibited potent inhibition of acetylcholinesterase with IC50 values ranging from 7.49 µM to lower values compared to standard drugs like donepezil . This suggests their potential utility in treating cognitive decline.
Anti-inflammatory and Analgesic Activities
The compound has also been noted for its anti-inflammatory effects. Various benzoic acid derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenases (COX), particularly COX-2, which is implicated in inflammatory processes.
Case Study: COX Inhibition
In a study assessing the COX inhibitory action of benzoate-derived compounds, some exhibited selectivity indices indicating a preference for COX-2 inhibition over COX-1, which could lead to reduced side effects associated with non-selective NSAIDs .
Antibacterial and Antiviral Activities
Emerging evidence suggests that PABA derivatives possess antibacterial and antiviral properties. These compounds have been screened against various pathogens, showing effectiveness in inhibiting bacterial growth and viral replication.
Case Study: Antimicrobial Screening
In vitro testing revealed that certain PABA analogues displayed significant antibacterial activity against strains like E. coli and S. aureus, indicating their potential as therapeutic agents in managing infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-2-[(2-aminoethyl)amino]benzoic acid, and how can purity be validated?
- Methodological Answer : A two-step synthesis process involving condensation of 3-aminobenzoic acid derivatives with 2-aminoethylamine under acidic catalysis is commonly employed. For example, analogous methods for substituted benzoic acids use controlled pH (3–5) and reflux conditions (80–100°C) to optimize yield . Purity validation requires HPLC (≥97% purity threshold) coupled with mass spectrometry (MS) for molecular weight confirmation. Residual solvents should be quantified via gas chromatography (GC) .
Synthesis Step | Conditions | Validation Technique |
---|---|---|
Condensation Reaction | pH 4.0, 90°C, 12h | HPLC (C18 column) |
Purification | Column chromatography (SiO₂) | MS (ESI+) |
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound should be stored in airtight, light-resistant containers at 2–8°C to prevent degradation. Stability studies for similar amino-substituted benzoic acids show that humidity >60% accelerates hydrolysis, necessitating desiccants like silica gel . Pre-use analysis via thin-layer chromatography (TLC) is recommended to detect degradation products.
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?
- Methodological Answer : Discrepancies in NMR data often arise from solvent polarity or tautomeric equilibria. To resolve this:
Perform NMR in multiple solvents (DMSO-d₆, CDCl₃) to assess solvent-dependent shifts.
Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities.
Cross-validate with computational methods (DFT-based chemical shift predictions) .
- Factorial Design Application : A 2² factorial design (solvent × temperature) can systematically identify factors influencing spectral reproducibility .
Q. What experimental designs are suitable for optimizing synthesis yield?
- Methodological Answer : Response Surface Methodology (RSM) with central composite design (CCD) is effective. Key variables include:
- pH (3.5–5.5), temperature (70–110°C), and molar ratio (1:1 to 1:3).
- For analogous reactions, ANOVA analysis revealed pH and temperature as critical factors (p < 0.05) .
- Example Optimization Table :
Variable | Low Level | High Level | Optimal |
---|---|---|---|
pH | 3.5 | 5.5 | 4.5 |
Temperature | 70°C | 110°C | 90°C |
Molar Ratio | 1:1 | 1:3 | 1:2.2 |
Q. How can researchers assess the compound’s potential bioactivity using in silico tools?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., enzymes in inflammatory pathways).
Pharmacophore Modeling : Identify critical functional groups (e.g., aminoethyl moiety) for hydrogen bonding.
ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity risks (e.g., hepatic metabolism via CYP450 isoforms) .
Q. Data Contradiction Analysis
Q. How should contradictory results in reaction yields between batch and flow reactors be addressed?
- Methodological Answer :
- Hypothesis Testing : Compare mass transfer efficiency using Damköhler number (Da) analysis. Flow reactors often enhance Da due to better mixing .
- Experimental Validation : Run parallel reactions in batch (stirred tank) and flow (microreactor) setups. Monitor intermediates via in-line FTIR to identify kinetic bottlenecks .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-amino-2-[(2-aminoethyl)amino]benzoic acid with structurally or functionally analogous benzoic acid derivatives:
Note: Molecular weights marked with () were calculated based on chemical formulas due to unavailable data.*
Key Structural and Functional Differences
Electron-Donating vs. Electron-Withdrawing Groups: The amino groups in this compound act as electron donors, enhancing nucleophilicity and metal-binding capacity. In contrast, nitro groups (e.g., in 2-[(2-aminoethyl)amino]-3-nitrobenzoic acid) are electron-withdrawing, reducing reactivity at the aromatic ring .
Solubility and Pharmacokinetics: Ester-containing derivatives (e.g., 3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid) exhibit higher lipophilicity, favoring membrane permeability but requiring metabolic activation .
Biological Targets: While TRPM4 inhibitors (e.g., 5-nitro-2-(3-phenylpropylamino)benzoic acid) target ion channels , anthranilic acid hybrids (e.g., naphthoquinone derivatives) show radical scavenging and antiproliferative effects .
Properties
IUPAC Name |
3-amino-2-(2-aminoethylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-4-5-12-8-6(9(13)14)2-1-3-7(8)11/h1-3,12H,4-5,10-11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSKNWWEQFLJIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)NCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378002 | |
Record name | 3-amino-2-(2-aminoethylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394655-20-0 | |
Record name | 3-amino-2-(2-aminoethylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-[(2-aminoethyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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